molecular formula C9H11NO2 B099599 N-hydroxy-3-phenylpropanamide CAS No. 17698-11-2

N-hydroxy-3-phenylpropanamide

Cat. No. B099599
CAS RN: 17698-11-2
M. Wt: 165.19 g/mol
InChI Key: HYBGBWAPFWWJRE-UHFFFAOYSA-N
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Patent
US07091378B2

Procedure details

To methyl 3-phenyl propionate (0.328 g, 2.0 mmol) in THF:MeOH:50% aqueous NH2OH (1:1:0.5, 2.5 mL) was added KCN (5 mg, 0.08 mmol, 4 mol %)) and the mixture was stirred at ambient temperature. After 3 h the reaction was complete by HPLC and saturated aqueous citric acid was added (25 mL) followed by extraction with EtOAc (3×25 mL). The organic phase was isolated, dried (MgSO4), filtered, and the filtrate was concentrated in vacuo to give a residue. The residue was purified by reverse phase HPLC (C-18, 5μ 100×30 mm column), eluting with a gradient of acetonitrile: water (0.05% TFA). Following lyophilization of the product fractions there was obtained pure N-hydroxy-3-phenylpropionamide (IIc) as a fluffy solid (0.220 g, 67% yield): LRMS (M+H)+: 166.0 m/z; 1H NMR (DMSO-d6) δ: 10.31(s, 1H), 8.68(br, 1H), 7.17(m, 5H), 2.79(t, 2H), 2.21(t, 2H); Anal (C,H,N): % C (calc) 65.44, (found) 65.38; % H (calc.) 6.71, (found) 6.61; % N (calc.) 8.48, (found) 8.08.
[Compound]
Name
methyl 3-phenyl propionate
Quantity
0.328 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO.[NH2:3][OH:4].[C-]#N.[K+].[C:8](O)(=O)[CH2:9][C:10]([CH2:15][C:16]([OH:18])=O)(C(O)=O)O.[CH2:21]1[CH2:25]O[CH2:23][CH2:22]1>>[OH:4][NH:3][C:16](=[O:18])[CH2:15][CH2:10][C:9]1[CH:8]=[CH:25][CH:21]=[CH:22][CH:23]=1 |f:2.3|

Inputs

Step One
Name
methyl 3-phenyl propionate
Quantity
0.328 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
2.5 mL
Type
reactant
Smiles
NO
Name
Quantity
5 mg
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added (25 mL)
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with EtOAc (3×25 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was isolated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by reverse phase HPLC (C-18, 5μ 100×30 mm column)
WASH
Type
WASH
Details
eluting with a gradient of acetonitrile

Outcomes

Product
Name
Type
product
Smiles
ONC(CCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.22 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.